4-Guanidino-1-butanol

Description

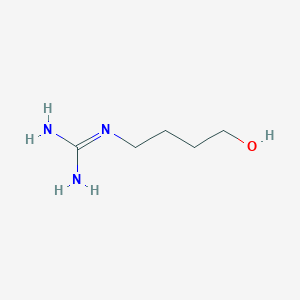

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxybutyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4-9/h9H,1-4H2,(H4,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLTSYFDLSFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415728 | |

| Record name | 4-Guanidino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17581-95-2 | |

| Record name | 4-Guanidino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 4 Guanidino 1 Butanol

The compound 4-Guanidino-1-butanol, while not widespread in nature, has been identified as a key chemical intermediate in the synthesis of other biologically significant molecules. Notably, it serves as a precursor in the formation of leonurine (B1674737), a uterotonic alkaloid found in the plant Leonurus artemisia (Motherwort).

The primary biosynthetic route leading to this compound is understood to be part of the L-arginine catabolic pathway, particularly elucidated in bacteria such as Pseudomonas putida. wikipedia.org This pathway involves a series of enzymatic conversions starting from the amino acid L-arginine. A crucial step in this sequence is the decarboxylation of 5-guanidino-2-oxopentanoate (B1236268). This reaction yields 4-guanidinobutanal (B1206143), the direct aldehyde precursor to this compound. wikipedia.orgqmul.ac.ukebi.ac.uk The final step is presumed to be the reduction of the aldehyde group of 4-guanidinobutanal to a primary alcohol, thus forming this compound, likely catalyzed by an alcohol dehydrogenase.

Table 1: Proposed Biosynthetic Pathway of this compound

| Step | Precursor | Enzyme (Class) | Product |

| 1 | L-Arginine | Aminotransferase | 5-Guanidino-2-oxopentanoate |

| 2 | 5-Guanidino-2-oxopentanoate | 5-Guanidino-2-oxopentanoate Decarboxylase (EC 4.1.1.75) | 4-Guanidinobutanal |

| 3 | 4-Guanidinobutanal | Alcohol Dehydrogenase (presumed) | This compound |

Metabolic Interconversions and Turnover of 4 Guanidino 1 Butanol in Biological Matrices

Comprehensive Strategies for the De Novo Chemical Synthesis of this compound

The creation of this compound from basic chemical precursors primarily involves the introduction of a guanidine group onto a four-carbon chain terminating in a hydroxyl group.

The most common and direct approach for synthesizing this compound is through the guanidinylation of 4-aminobutanol. nih.gov This process converts the primary amine functionality of the precursor into the desired guanidine moiety. A frequently employed method involves reacting 4-aminobutanol with a guanidinylating agent such as S-methylisothiourea sulfate (B86663) under specific reaction conditions. frontiersin.org This reaction is foundational for producing the key intermediate required for the synthesis of more complex molecules like leonurine. nih.govfrontiersin.org

For instance, a well-established route involves the conversion of 4-aminobutanol(I) to this compound hydrochloride(II). nih.gov An optimized, multi-step synthesis has been developed that starts with 4-amino-1-butanol (B41920) and S-methylisothiourea, using a tert-butoxycarbonyl (Boc) protecting group to manage reactivity during the synthesis. frontiersin.orgfrontiersin.org

| Precursor | Reagent | Key Features | Reference |

| 4-Aminobutanol | S-methylisothiourea sulfate | Direct conversion to this compound hydrochloride. | nih.govfrontiersin.org |

| 4-Aminobutanol | S-methylisothiourea and Boc anhydride (B1165640) | Multi-step synthesis involving a Boc-protected intermediate for improved control and yield. | frontiersin.orgfrontiersin.org |

An interactive table summarizing guanidinylation methods using 4-aminobutanol.

While the use of 4-aminobutanol is prevalent, the incorporation of the guanidine moiety can be achieved through various chemical strategies, reflecting broader advancements in guanidinylation chemistry. nih.govscholaris.ca Traditional, indirect methods often introduce the guanidine group late in the synthetic sequence, which may require multiple protection and deprotection steps involving a latent amine precursor like an azide (B81097) or phthalimide. nih.gov

Guanidinylation Methodologies Utilizing 4-Aminobutanol Precursors

Derivatization Approaches and Analog Synthesis for Structural-Activity Investigations

This compound serves as a versatile scaffold for creating a range of derivatives and analogs. These modifications are crucial for investigating structure-activity relationships and developing novel compounds for research.

A primary application of this compound is its use as a key intermediate in the synthesis of leonurine. nih.govresearchgate.net Leonurine is formed through the esterification of the terminal hydroxyl group of this compound with syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). researchgate.net

Early synthetic methods involved the direct condensation of this compound hydrochloride with syringic acid, often catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent mixture such as HMPT-ether. nih.govresearchgate.net This approach achieved yields of over 80%. nih.gov More recent, optimized syntheses employ a protecting group strategy to improve yield and purity. In this advanced method, this compound is first protected with a Boc group. This protected intermediate is then condensed with a modified syringic acid (4-acetoxy-3,5-dimethoxybenzoic acid). The final step involves the removal of the protecting groups under acidic conditions to yield leonurine. frontiersin.orgfrontiersin.org This multi-step process has been refined to be low-cost and high-yield, making leonurine more accessible for research. frontiersin.org

| Method | Reagents | Catalyst/Conditions | Yield | Reference |

| Direct Condensation | This compound hydrochloride, Syringic acid | DCC, HMPT-ether, Room Temp, 72h | >80% | nih.gov |

| Protected Synthesis | Boc-protected this compound, 4-Acetoxy-3,5-dimethoxybenzoic acid | Condensation followed by deprotection under acidic conditions. | High Yield | frontiersin.orgfrontiersin.org |

An interactive table comparing synthetic routes to Leonurine.

For research purposes, the guanidine group of this compound can be chemically modified to create functionalized analogues. These modifications can modulate the compound's biological interactions and properties. nih.gov General strategies for guanidine functionalization, though often demonstrated on peptides, are applicable to smaller molecules like this compound. scholaris.canih.gov

These approaches include:

Alkylation: Introducing alkyl groups to the terminal (Nω) nitrogen atoms of the guanidine moiety. This can be achieved using tailor-made precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, which transfers the pre-modified guanidine group to an amine. nih.gov

Acylation: Adding acetyl or other acyl groups to the guanidine. Precursors such as acylated derivatives of N-Boc-S-methylisothiourea are used for this purpose. nih.gov

Phase-Transfer Catalysis: A convenient and mild biphasic protocol has been developed for the alkylation of guanidines using various alkyl halides, allowing for the synthesis of highly functionalized guanidines in good to excellent yields with simple purification. scholaris.cacapes.gov.br

These synthetic modifications allow researchers to fine-tune the structure of this compound derivatives to probe their biological targets and mechanisms of action.

Esterification Reactions for the Formation of Biologically Active Derivatives (e.g., Leonurine Synthesis via Syringate Esters)

Methodological Advancements in Synthetic Yield Optimization for this compound and its Derivatives

Significant effort has been directed toward optimizing the synthetic yields of this compound and its derivatives, most notably leonurine. Early syntheses of leonurine reported yields around 30%, which were later improved to 54% through refined condensation methods. researchgate.net

A key advancement was the development of a simple, high-yield procedure adaptable to large-scale preparation, which pushed yields to over 80% by using DCC as a coupling agent in an HMPT-ether solvent system. nih.govresearchgate.net Further optimization was achieved through the strategic use of protecting groups. A multistep synthesis utilizing Boc anhydride to protect the guanidino group of the 4-aminobutanol derivative, and an acetyl group to protect the phenolic hydroxyl of syringic acid, resulted in a low-cost, high-yield production of high-purity leonurine. frontiersin.orgfrontiersin.org

Advanced Analytical Methodologies for the Detection and Characterization of 4 Guanidino 1 Butanol

Chromatographic Techniques for Separation and Precise Quantification

Chromatographic methods are fundamental in isolating and quantifying 4-Guanidino-1-butanol from complex matrices, including biological samples and reaction mixtures.

High-Performance Liquid Chromatography (HPLC) in Research and Biological Samples

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of guanidino compounds due to its high resolution and sensitivity. oup.com For this compound, reverse-phase HPLC is often employed to assess purity. The use of a C18 column is a common practice in the separation of related compounds. rsc.org

To enhance detection, especially in biological fluids where concentrations can be low, pre-column derivatization is a widely used strategy. nih.govrsc.org Reagents like ninhydrin (B49086) can be used, which react with guanidino groups under specific conditions to yield fluorescent derivatives. nih.gov This allows for highly sensitive fluorescence detection with quantification limits reaching as low as 20 µg/L. nih.gov Other derivatizing agents for guanidino compounds in HPLC analysis include benzoin, furoin, and anisoin. rsc.orgscispace.com Isocratic elution with a suitable mobile phase, followed by UV detection, is another approach for the separation and quantification of guanidino compound derivatives. researchgate.net

The versatility of HPLC allows for its application in various stages of research, from monitoring the progress of chemical reactions to quantifying the compound in biological samples like serum and urine. rsc.orgnih.gov The method's robustness is often validated by assessing parameters such as linearity, limit of detection (LOD), and repeatability. researchgate.netnih.gov

| Derivatizing Reagent | Detection Method | Key Features | Reference |

|---|---|---|---|

| Ninhydrin | Fluorescence (Ex: 390 nm, Em: 470 nm) | High sensitivity with quantification limits of ~20 µg/L. Specific for guanidino compounds over amino acids under tested conditions. | nih.gov |

| Pyridoin | UV (228 nm) | Isocratic elution allows for simple and sensitive analysis of derivatives. | researchgate.net |

| Benzoin, Furoin, Anisoin | Not specified | Commonly used for pre- or post-column derivatization in HPLC. | rsc.orgscispace.com |

Gas Chromatography (GC) Coupled with Specific Derivatization Strategies (e.g., Glyoxal (B1671930), Hexafluoroacetylacetone)

Gas Chromatography (GC) offers a powerful alternative for the analysis of volatile compounds. However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. oup.com

One effective derivatization strategy involves the use of glyoxal . oup.comscispace.com In this method, guanidino compounds react with glyoxal to form cyclic imidazolone (B8795221) derivatives that can be readily analyzed by GC. scispace.comresearchgate.net The reaction conditions, such as pH, temperature, and reagent concentration, are optimized to ensure complete derivatization. oup.com The resulting derivatives are then separated on a capillary column, such as an HP-5, and detected by a Flame Ionization Detector (FID). oup.comscispace.comnih.gov This method has been successfully applied to determine guanidino compounds in the serum of uremic patients. oup.comscispace.com

Another common derivatizing agent is hexafluoroacetylacetone (HFAA) . researchgate.net Guanidino compounds react with HFAA to form bis(trifluoromethyl)pyrimidine derivatives. A subsequent reaction with an agent like ethyl chloroformate can be used to derivatize other functional groups present in the molecule. researchgate.net This two-step derivatization process allows for the successful GC analysis of a range of guanidino compounds. researchgate.net The separation is typically achieved on an HP-5 column with FID detection. researchgate.net

| Derivatizing Reagent(s) | Derivative Formed | GC Column | Detector | Key Features | Reference |

|---|---|---|---|---|---|

| Glyoxal | Cyclic imidazolone | HP-5 | FID | Pre-column derivatization enables GC analysis of non-volatile guanidino compounds. | oup.comscispace.comresearchgate.net |

| Hexafluoroacetylacetone (HFAA) and Ethyl Chloroformate | Bis(trifluoromethyl)pyrimidine derivative | HP-5 | FID | Two-stage derivatization for the analysis of multiple guanidino compounds. | researchgate.net |

Application of Thin Layer Chromatography (TLC) in Compound Purity and Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of chemical reactions and the assessment of compound purity. silicycle.comjaypeedigital.com For this compound, TLC can be instrumental in monitoring the progress of its synthesis. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. researchgate.net

The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is crucial for achieving good separation. jaypeedigital.com For polar compounds like this compound, a polar solvent system is often required. For instance, a mixture of n-butanol, acetic acid, and water can be used as the developing solvent for highly polar carbohydrates, a class of compounds with similar polarity considerations. researchgate.net

Visualization of the separated spots on the TLC plate can be achieved using various methods. If the compound is UV-active, it can be visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent background. silicycle.com Alternatively, staining reagents can be used. A common stain for nitrogen-containing compounds is ninhydrin, which produces a colored spot upon heating. rsc.org Other staining agents like potassium permanganate (B83412) (KMnO4) can also be employed. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. acs.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. rsc.org

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the butanol backbone and the guanidino group. For instance, signals corresponding to the methylene (B1212753) groups adjacent to the hydroxyl and guanidino functionalities would appear at distinct chemical shifts. The protons of the guanidino group itself would also produce characteristic signals.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their bonding environment, allowing for the confirmation of the carbon skeleton and the positions of the hydroxyl and guanidino groups. rsc.orgpublish.csiro.au Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in the molecule, providing a complete and unambiguous structural assignment. rsc.org

Mass Spectrometry (MS) for Compound Identification, Dereplication, and Metabolomics Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, which has a molecular formula of C₅H₁₃N₃O, the calculated molecular weight is 131.18 g/mol . nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like this compound, often in conjunction with HPLC (LC-MS). rsc.org In the positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint. For this compound, the spectrum is characterized by the vibrational modes of its two primary functional components: the guanidino group and the primary alcohol group attached to a butyl chain.

The guanidino group is a strong base that is typically protonated to form the guanidinium (B1211019) cation under physiological conditions. acs.org This group exhibits several characteristic absorption bands. The N-H stretching vibrations of the amino (=N-H and -NH₂) groups are prominent and typically appear as broad bands in the region of 3400-3100 cm⁻¹. researchgate.netresearchgate.net The C=N stretching vibration of the guanidinium core is also a key indicator, often observed around 1650-1630 cm⁻¹. researchgate.netresearchgate.net Additionally, N-H bending vibrations (scissoring) contribute to the spectrum, typically appearing near 1635 cm⁻¹. researchgate.net

The butanol portion of the molecule also presents distinct spectral features. The most notable is the broad absorption band corresponding to the O-H stretching vibration of the primary alcohol, which is generally found in the 3400-3300 cm⁻¹ range; this band often overlaps with the N-H stretching bands of the guanidino group. researchgate.net The C-O stretching vibration for a primary alcohol gives rise to a strong band in the 1075-1050 cm⁻¹ region. researchgate.netresearchgate.net

The aliphatic butyl chain (-CH₂-) is identified by its C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are found at approximately 2930 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.netresearchgate.net The -CH₂- bending (scissoring) vibration occurs near 1460 cm⁻¹. researchgate.net

By combining these features, the FTIR spectrum of this compound can be interpreted to confirm the presence of its key functional groups.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

| Guanidino/Guanidinium (NH₂, =N-H) | N-H Stretch | 3400 - 3100 | researchgate.netresearchgate.net |

| Guanidino/Guanidinium (C=N) | C=N Stretch | 1650 - 1630 | researchgate.netresearchgate.net |

| Guanidino/Guanidinium (NH₂) | N-H Bend | ~1635 | researchgate.net |

| Alcohol (O-H) | O-H Stretch (broad) | 3400 - 3300 | researchgate.net |

| Butyl Chain (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2930 & 2855 | researchgate.netresearchgate.net |

| Butyl Chain (-CH₂-) | C-H Bend (Scissoring) | ~1460 | researchgate.net |

| Alcohol (C-O) | C-O Stretch | 1075 - 1050 | researchgate.netresearchgate.net |

Electrophoretic Techniques (e.g., Capillary Electrophoresis, CE) in Guanidino Compound Analysis

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are highly efficient separation methods well-suited for the analysis of charged and polar compounds like this compound. researchgate.netlumexinstruments.com CE separates analytes based on their differential migration in an electric field within a narrow fused-silica capillary. adarshcollege.in This technique offers several advantages, including high resolution, short analysis times, and minimal consumption of reagents and samples. lumexinstruments.com

The analysis of guanidino compounds by CE has been successfully demonstrated. researchgate.net For instance, a CE method was developed and validated for the quantitative analysis of leonurine (B1674737) (4-guanidino-n-butyl syringate), a compound that contains the this compound structure. nih.gov In that study, the separation was achieved using Capillary Zone Electrophoresis (CZE), the simplest mode of CE, where separation is based on differences in the charge-to-mass ratio of the analytes. researchgate.netnih.gov

The inherent positive charge of the guanidinium group at neutral or acidic pH makes this compound an ideal candidate for CZE analysis. The compound will migrate as a cation through the capillary. The specific conditions, such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary dimensions, are critical parameters that must be optimized to achieve a successful separation. nih.gov In the analysis of leonurine, a sodium phosphate (B84403) buffer at pH 7.9 was employed, with detection performed using a photodiode array (PDA) detector. nih.gov The migration time for the compound was approximately 6.2 minutes under these conditions, demonstrating the rapid nature of the analysis. nih.gov

Other modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), could also be applied, particularly for separating this compound from neutral impurities. rjb.roresearchgate.net MEKC uses surfactants in the BGE to form micelles, which act as a pseudostationary phase to enable the separation of both charged and neutral molecules. researchgate.net

Table 2: Example of Capillary Electrophoresis Conditions for a this compound-Containing Compound (Leonurine)

| Parameter | Condition | Reference |

| Instrument | Capillary Electrophoresis with Photodiode Array Detector | nih.gov |

| Capillary | Uncoated Fused Silica, 64.5 cm length (56 cm to detector) x 50 µm i.d. | nih.gov |

| Background Electrolyte (BGE) | 20 mM Sodium Phosphate Buffer | nih.gov |

| BGE pH | 7.9 | nih.gov |

| Applied Voltage | 25 kV | nih.gov |

| Injection | Hydrodynamic (5 s) | nih.gov |

| Detection Wavelength | 277 nm | nih.gov |

| Migration Time | 6.2 min | nih.gov |

Biochemical Roles and Cellular Mechanisms Involving 4 Guanidino 1 Butanol

Molecular Interactions of the Guanidine (B92328) Moiety with Biomacromolecules

The guanidine group, a key functional component of 4-Guanidino-1-butanol, plays a significant role in its interactions with various biological macromolecules. This positively charged group can participate in a range of non-covalent interactions, including hydrogen bonding and ionic interactions, which are fundamental to its biological activity.

Analysis of Protein Binding Dynamics and Hydrogen Bonding Characteristics

The guanidinium (B1211019) group of this compound is capable of forming multiple hydrogen bonds, acting as a hydrogen bond donor. nih.gov This characteristic is crucial for its binding to proteins and other biomacromolecules. The planar and electron-delocalized nature of the guanidinium group allows for strong, directional hydrogen bonds with acceptor atoms like oxygen and nitrogen found in the amino acid residues of proteins.

Studies on similar guanidinium-containing compounds have highlighted the importance of these hydrogen bonds in stabilizing protein-ligand complexes. For instance, the interaction of the guanidinium group of arginine with carboxylate groups of aspartate or glutamate (B1630785) residues in proteins is a well-documented and vital interaction for protein structure and function. While specific studies detailing the binding dynamics of this compound are limited, the principles governing guanidinium group interactions provide a framework for understanding its potential binding behavior. The flexibility of the butanol chain allows the guanidinium headgroup to orient itself optimally within a protein's binding pocket to maximize these hydrogen bonding interactions.

Table 1: Hydrogen Bonding Properties of this compound

| Property | Value |

| Hydrogen Bond Donor Count | 3 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

This table is based on the computed properties of the this compound molecule.

Investigation of Potential Enzyme Inhibition or Receptor Interaction by the Guanidine Structure

The guanidine moiety is a common feature in many enzyme inhibitors and receptor ligands. solubilityofthings.com Its ability to mimic the side chain of arginine allows it to interact with the active sites of enzymes that recognize arginine as a substrate. This mimicry can lead to competitive inhibition, where the guanidine-containing compound binds to the active site, preventing the natural substrate from binding.

For example, research on various guanidine derivatives has demonstrated their inhibitory effects on enzymes like nitric oxide synthase (NOS) and proteases. chemrxiv.org In the context of receptor interaction, the positive charge of the guanidinium group can facilitate binding to negatively charged pockets on receptor surfaces. Marine cyclic guanidine alkaloids, for instance, have been shown to act as inhibitors of Transient Receptor Potential (TRP) channels. mdpi.com While direct evidence for this compound as an enzyme inhibitor or receptor ligand is not extensively documented in readily available literature, its structural features suggest a potential for such activities. solubilityofthings.com

Participation of this compound as a Precursor or Metabolite in Intracellular Signaling Cascades

While this compound itself is not a primary signaling molecule, it has been identified as a component in complex biological mixtures and traditional medicines that influence various intracellular signaling pathways. nih.govsemanticscholar.orgnih.gov Its presence suggests a potential role as a precursor or metabolite that can contribute to the modulation of these cascades.

Modulatory Effects on Inflammatory Processes and Associated Signaling (e.g., NF-κB Pathway)

Inflammatory processes are tightly regulated by signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central mediator. nih.gov Studies involving traditional medicinal formulas that include this compound have indicated an inhibitory effect on the NF-κB pathway. nih.govsemanticscholar.org The activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines. By inhibiting this pathway, these complex mixtures can exert anti-inflammatory effects. nih.gov Although the direct contribution of this compound to this effect is not isolated, its presence in these formulations suggests a potential role in modulating inflammatory responses. nih.govsemanticscholar.org For instance, the syringate salt of this compound has been noted for its anti-inflammatory properties. sigmaaldrich.com

Influence on Apoptotic Pathways and Cellular Homeostasis (e.g., Neuronal Apoptosis)

Apoptosis, or programmed cell death, is a crucial process for maintaining cellular homeostasis. Dysregulation of apoptosis is implicated in various diseases. Several studies on complex mixtures containing this compound have demonstrated modulatory effects on apoptotic pathways. semanticscholar.orgnih.govfrontiersin.orgnih.gov For example, research has pointed to the anti-apoptotic effects of these mixtures in the context of neuroprotection and treatment of conditions like acute intracerebral hemorrhagic stroke. semanticscholar.orgnih.govfrontiersin.org These effects are often linked to the regulation of key apoptotic proteins. While the precise role of this compound is not delineated, its inclusion in these bioactive mixtures suggests a potential contribution to the observed influence on cellular homeostasis and apoptosis. semanticscholar.orgnih.govfrontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The structure-activity relationship (SAR) of guanidino compounds is a critical area of research for understanding how their chemical structure influences their biological activity. While specific SAR studies focusing solely on this compound are limited in publicly available literature, a broader analysis of related guanidino compounds provides valuable insights into the key structural features that determine their efficacy and mechanism of action.

Comparative Analysis of Biological Activities Among Different Guanidino Compounds

The guanidino group, with its ability to be protonated under physiological conditions, is a key pharmacophore that can interact with various biological targets, including DNA and cell membranes. nih.govchemrxiv.org The nature of these interactions is heavily influenced by the rest of the molecule.

For instance, studies on a series of diaryl guanidinium derivatives have shown that the substitution pattern on the aromatic rings significantly impacts cytotoxicity against various cancer cell lines. mdpi.com Modifications to the lipophilic parts of the molecule can alter its ability to cross cell membranes and interact with intracellular targets. mdpi.com

A comparative analysis of different guanidino compounds reveals that there is no single rule for predicting activity. For example, in a study of thiourea (B124793) and guanidine compounds and their iridium complexes tested against ovarian cancer cell lines, the unmetallated guanidine compounds showed varying toxicity based on the side chains. chemrxiv.org A longer alkyl chain on the guanidine produced a more surfactant-like molecule that could disrupt biological membranes, whereas other side chains resulted in less lipophilic and potentially less active compounds. chemrxiv.org

The table below illustrates the varied cytotoxic activities of different guanidine derivatives against several human cancer cell lines, highlighting the importance of the molecular scaffold and substituent groups.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Various Guanidino Compounds in Human Cancer Cell Lines

| Compound | HL-60 (Leukemia) | MCF-7 (Breast) | A2780 (Ovarian) | NCI-H460 (Lung) | Reference |

|---|---|---|---|---|---|

| Compound 1 (bis-guanidinium) | >100 | - | - | - | mdpi.com |

| Compound 2 (bis-guanidinium) | - | - | 21 | 34-35% inhibition | acs.org |

| Compound 3 (mono-guanidinium) | - | 2.02 | - | - | mdpi.com |

| Compound 4 (mono-guanidinium) | - | 3.73 | - | - | mdpi.com |

| Compound 9 (diaryl monoguanidinium) | - | - | >100 | <10% inhibition | acs.org |

| Guanidine 6f (p-tosyl derivative) | 1.6 | - | - | - | csic.es |

| Guanidine 6i (N-phenyl derivative) | 1.6 | - | - | - | csic.es |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. Some data is presented as percentage inhibition at a given concentration.

This table demonstrates that even within the same class of compounds, small structural changes can lead to significant differences in anticancer activity. For example, some bis-guanidinium compounds show moderate activity, while certain mono-guanidinium derivatives are more potent. mdpi.comacs.org This underscores the complexity of predicting the biological effects of these molecules and highlights the need for specific testing for each analogue.

Regarding the specific inefficacy in certain animal tumor models, while there is no direct report on this compound, it is a common observation in drug development that a compound active in one cancer model may be ineffective in another. This can be due to various factors including differences in tumor biology, drug metabolism, and bioavailability. For example, some guanidine-containing drugs have shown remarkable cytotoxic activities in preclinical studies but their clinical application can be limited by side effects or lack of efficacy in human trials. nih.gov

Impact of Chemical Modifications on the Biochemical and Biological Effects of this compound

Chemical modifications of the this compound structure can be expected to have a profound impact on its biochemical and biological properties. These modifications can be broadly categorized into changes to the guanidino group itself and alterations to the butanol chain.

Modifications of the Guanidino Group:

The basicity of the guanidino group (pKa ≈ 13.6) is a key feature, as it is protonated at physiological pH, forming a guanidinium cation. sci-hub.se Substitution on the nitrogen atoms of the guanidine can significantly alter this basicity. Electron-donating groups like alkyls can slightly increase basicity, while electron-withdrawing groups such as acyl or sulfonyl groups can considerably decrease the pKa. sci-hub.se This change in basicity will affect the compound's ability to form hydrogen bonds and interact with negatively charged biological macromolecules like DNA and acidic residues in proteins.

Modifications of the Butanol Chain:

The 1-butanol (B46404) chain in this compound provides a degree of lipophilicity and a hydroxyl group that can participate in hydrogen bonding. Altering the length of this alkyl chain would directly impact the compound's hydrophilic-lipophilic balance (HLB). An increase in chain length would enhance lipophilicity, which could improve membrane permeability but might also lead to non-specific toxicity due to membrane disruption. chemrxiv.org Conversely, shortening the chain would increase water solubility.

The hydroxyl group at the end of the butanol chain is a site for potential modifications. It can be esterified or etherified to introduce different functional groups, which could alter the compound's solubility, metabolic stability, and target interactions. The introduction of aromatic or other cyclic structures could also dramatically change the compound's shape and potential for pi-stacking interactions with biological targets.

The table below summarizes the predictable effects of various chemical modifications on the properties of a hypothetical this compound analogue.

Table 2: Predicted Impact of Chemical Modifications on the Properties of this compound Analogues

| Modification | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

|---|---|---|---|

| N-alkylation of guanidino group | Slight increase | Increase | Altered target binding and membrane interaction |

| N-acylation of guanidino group | Significant decrease | Variable | Reduced electrostatic interactions, altered target specificity |

| Increase in alkyl chain length | No significant change | Increase | Enhanced membrane permeability, potential for increased non-specific toxicity |

| Decrease in alkyl chain length | No significant change | Decrease | Increased water solubility, potentially reduced membrane permeability |

| Esterification of hydroxyl group | No significant change | Increase | Altered solubility and metabolic stability, potential for prodrug strategy |

| Introduction of an aromatic ring | No significant change | Significant increase | Potential for new binding interactions (e.g., pi-stacking), altered target profile |

Advanced Research Methodologies and Experimental Models in 4 Guanidino 1 Butanol Investigations

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro systems provide a controlled environment to dissect the molecular mechanisms of 4-Guanidino-1-butanol at the enzymatic and cellular levels.

Cell-Free Enzyme Assays and Detailed Kinetic Studies

Cell-free enzyme assays are fundamental for characterizing the direct interactions between this compound and specific protein targets, particularly enzymes. These systems isolate the enzyme and substrate from the complex cellular environment, allowing for precise measurement of kinetic parameters. A key family of enzymes relevant to guanidino compounds is the amidinotransferases, such as L-arginine:glycine amidinotransferase (AGAT), which catalyzes the transfer of a guanidino group from a donor like L-arginine to an acceptor molecule. researchgate.netontosight.ai

The study of such enzymes typically involves incubating the purified enzyme with its substrates, one of which may be this compound or a structurally related analogue. The reaction progress is monitored over time by quantifying the formation of the product. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to separate and detect the reactants and products. nih.govjmb.or.kr

Detailed kinetic studies are performed to determine key parameters that describe the enzyme's efficiency and substrate affinity. These parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are calculated by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. walisongo.ac.id This analysis reveals how tightly the enzyme binds to the compound (affinity) and how quickly it can process it (catalytic efficiency). Product inhibition studies are also conducted to help elucidate the kinetic mechanism, which can range from a sequential to a ping-pong type, providing deeper insight into the enzyme's catalytic cycle. nih.gov

Table 1: Representative Kinetic Parameters Determined in Enzyme Assays

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Optimal pH | Optimal Temp (°C) |

|---|---|---|---|---|---|

| Recombinant Alcohol Dehydrogenase (B. stearothermophilus) | Ethanol (B145695) | 5.11 | 61.35 | 9.0 | 70 |

| CyrA (prokaryotic amidinotransferase) | L-arginine | N/A | N/A | 8.5 | 32 |

| CyrA (prokaryotic amidinotransferase) | Glycine | N/A | N/A | 8.5 | 32 |

Note: This table presents example kinetic data for relevant enzyme types to illustrate the parameters measured in such studies. Data for this compound itself is not specified in the provided sources. jmb.or.krnih.gov

Cell Culture Models for Assessing Cellular Responses and Molecular Effects

Cell culture models are indispensable for evaluating the biological effects of this compound on intact cells. These models bridge the gap between simple enzyme assays and complex in vivo studies. Various established cell lines, including cancer cells (e.g., HepG2, MCF-7, SW480) and non-cancerous cells (e.g., HK2 kidney cells, VERO cells), are used depending on the research question. nih.govfrontiersin.org

To assess the compound's impact, cells are cultured in controlled conditions and exposed to varying concentrations of this compound. Researchers then measure a variety of endpoints to quantify cellular responses. For instance, cytotoxicity can be evaluated using assays that measure membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay. nih.gov Cell viability and proliferation are commonly assessed using metabolic assays like the alamarBlue or MTT assay, which measure the reductive capacity of living cells. nih.govutwente.nl

These models are also used to investigate specific biological activities. For example, the potential neuroprotective effects of guanidine (B92328) derivatives have been explored by measuring markers of oxidative stress in neuronal cell cultures. Antiviral properties can be screened using cytoprotection assays, where cell lines like CEM-SS are infected with a virus in the presence of the test compound, and cell death is monitored. google.comasm.org

Table 2: Common Cell Culture Models and Assays for Evaluating Guanidino Compounds

| Research Area | Cell Line(s) | Assay Type | Measured Endpoint |

|---|---|---|---|

| Anticancer Activity | HepG2, MCF-7, SW480 | alamarBlue | Cell Viability (IC₅₀) |

| Cytotoxicity | HepG2, HK2 | LDH Release Assay | Membrane Integrity |

| General Cytotoxicity | VERO (Kidney Fibroblasts) | Neutral Red Assay | Cell Viability (IC₅₀) |

| Neuroprotection | Neuronal Cells | Oxidative Stress Markers | Reduction of Stress Markers |

| Antiviral Activity | CEM-SS | Cytoprotection Assay | Inhibition of Viral Cytopathogenic Effect |

Note: This table summarizes typical experimental setups used for related guanidino compounds. nih.govfrontiersin.orggoogle.com

In Vivo Animal Models for Exploring Biological Roles and Pathophysiological Relevance (excluding clinical trial data)

Animal models are crucial for understanding the systemic effects, metabolic fate, and pathophysiological relevance of this compound in a living organism.

Utilization in Pre-clinical Disease Models for Pathway-Specific Investigations (e.g., vascular dementia models, tumor models, and broader systemic studies)

To investigate the potential therapeutic relevance of guanidino compounds, researchers utilize established preclinical animal models of various diseases. For cancer research, studies have used mice with spontaneous mammary tumors to demonstrate the tumor growth-inhibiting properties of certain guanidino derivatives.

In the field of neurodegeneration, various mouse models are employed to study diseases like Alzheimer's. nih.gov These include transgenic models such as the 5XFAD mouse, which overexpresses multiple genes associated with familial Alzheimer's disease, and the APPsw/0 mouse model. nih.govplos.orgjci.org Such models develop key pathological features of the disease, including amyloid plaques and cognitive deficits. jci.org While direct studies of this compound in these specific models are not detailed in the provided sources, these are the types of systems in which the neuroprotective potential of guanidino compounds is evaluated. researchgate.netnih.gov The efficacy of a test compound is assessed by measuring its impact on disease pathology (e.g., amyloid beta levels), neuroinflammation, and behavioral outcomes related to cognitive function. nih.govjci.org

Table 3: Examples of Preclinical Animal Models for Investigating Guanidino Compounds

| Disease Area | Animal Model | Key Pathological Feature | Investigated Effect |

|---|---|---|---|

| Cancer | Mice with spontaneous mammary tumors | Tumor growth | Inhibition of tumor growth |

| Alzheimer's Disease | APPsw/0 transgenic mice | Amyloid-β plaques, cognitive deficits | Reduction in Aβ levels, normalization of cognitive performance |

| Alzheimer's Disease | 5XFAD transgenic mice | Amyloid deposition, synaptic loss | Reduction of Aβ, preservation of synaptic markers |

Note: This table provides examples of relevant animal models used to test compounds with similar functional groups or therapeutic aims. nih.govjci.org

Analysis of Systemic Metabolism and Distribution in Model Organisms (excluding human pharmacokinetics)

Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical. These pharmacokinetic studies are typically conducted in rodent models, such as rats or mice. mdpi.comnih.gov

In a typical study, the compound is administered to the animals, and at sequential time points, samples of plasma and various tissues (e.g., brain, liver, kidney, heart, lung) are collected. nih.gov The concentrations of the parent compound and its potential metabolites in these biological samples are then quantified. Analytical methods like HPLC coupled with UV or radiochemical detectors, and more sensitively, liquid chromatography-mass spectrometry (LC-MS), are the standard for this analysis. nih.govnih.gov

Computational and Systems Biology Approaches for Integrated Understanding

Computational and systems biology methods provide a powerful framework for integrating experimental data and generating new hypotheses about the function of this compound. These in silico approaches can model molecular interactions at an atomic level and simulate the compound's role within larger biological networks.

Molecular modeling techniques are used to predict and analyze the interaction between this compound and its potential protein targets. For instance, Density Functional Theory (DFT) can be used to calculate the binding energy of complexes involving the guanidine group, providing insights into the strength and nature of hydrogen bonding interactions. acs.org Molecular docking is another widely used technique where computational algorithms predict the preferred orientation and binding affinity of a ligand (like this compound) when bound to the active site of a receptor or enzyme. mdpi.comresearchgate.net These simulations often use protein structures obtained from databases like the Protein Data Bank (PDB) and can guide the design of more potent and selective derivatives. mdpi.comrcsb.org

Systems biology approaches aim to understand the broader impact of a compound on cellular pathways and networks. While specific systems biology studies on this compound are not prominent, the general methodology involves integrating data from genomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. Such models could potentially predict how the introduction of this compound might alter metabolic fluxes or signaling cascades, offering a holistic view of its biological role.

Network Pharmacology in the Analysis of Multicomponent Biological Systems

Network pharmacology is a field that combines systems biology and computational modeling to investigate the effects of chemical compounds on complex biological networks. frontiersin.org This approach is particularly well-suited for studying the mechanisms of traditional medicines, which often contain multiple active ingredients that act on numerous targets. nih.govnih.gov By constructing and analyzing networks of interactions between compounds, genes, proteins, and diseases, network pharmacology provides a holistic view of a drug's or compound's effects. nih.govdergipark.org.tr

In the context of this compound, network pharmacology has been employed to identify it as a potential active component within complex herbal formulas and to explore its putative mechanisms of action. For instance, studies on traditional Chinese medicine (TCM) formulations have identified this compound as an ingredient. nih.govnih.gov The typical workflow in these studies involves several key steps:

Ingredient Screening: Active ingredients from medicinal herbs are identified, and their properties, such as oral bioavailability, are assessed. This compound was identified as a component in studies on Xijiao Dihuang Decoction and Liangxue Tongyu Formula. nih.govnih.gov

Target Prediction: Databases are used to predict the protein targets of the identified active compounds.

Network Construction: Various networks are built to visualize the complex relationships, including "herb-compound-target" networks and protein-protein interaction (PPI) networks. nih.govsemanticscholar.org The PPI network for the targets of the Xijiao Dihuang Decoction, for example, contained 127 nodes and 2324 edges after removing disconnected nodes. nih.gov

Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and signaling pathways modulated by the compounds. nih.govsemanticscholar.org KEGG analysis in one study revealed enrichment in pathways like the lipid and atherosclerosis pathway, while another pointed to the MAPK and PI3K-Akt signaling pathways. nih.govsemanticscholar.org

Table 1: Network Pharmacology Analysis Identifying this compound

| Herbal Formula | Associated Compound | Key Analytical Steps | Relevant Findings from Analysis | Reference |

|---|---|---|---|---|

| Xijiao Dihuang Decoction (XJDHT) | This compound | Screening of active ingredients and targets, construction of PPI network, GO and KEGG enrichment analysis. | Identified 23 core targets, including AKT1, TNF, and IL6. Pathways were mainly related to lipid and atherosclerosis and AGE-RAGE signaling. | nih.gov |

| Liangxue Tongyu Formula (LXTYF) | This compound | Ingredient collection, target prediction, network construction (H-C-T-P), GO and KEGG analysis, comparison with RNA-seq data. | Identified 76 active ingredients and 376 putative targets. The MAPK signaling pathway was found to be highly correlated. | nih.govsemanticscholar.org |

Molecular Dynamics Simulations and Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Molecular Interactions

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful computational tools used to investigate molecular systems at an atomic level of detail. While specific MD or quantum chemical studies focused exclusively on this compound are not prominent in the literature, the methodologies are widely applied to its constituent chemical groups—guanidine and butanol—to understand their interactions and reactivity.

Molecular Dynamics (MD) Simulations MD simulations compute the motion of atoms and molecules over time, providing insights into the physical basis of their interactions. nih.gov A typical MD simulation protocol involves:

System Setup: Building the initial system, which includes the molecule of interest (e.g., a guanidine derivative or butanol), solvent (typically water), and ions to neutralize the system, all within a periodic boundary box. nih.govacs.org

Force Field Selection: Choosing a force field (e.g., CHARMM36m) that defines the potential energy of the system and governs the interactions between particles. nih.govacs.org

Simulation Protocol: Performing energy minimization to remove steric clashes, followed by equilibration phases (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. acs.org Finally, a production run is executed for a set duration (nanoseconds to microseconds) to collect data on the system's trajectory. nih.gov

Analysis: Analyzing the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to measure the flexibility of specific residues or atoms. mdpi.com

These methods are used to study how guanidinium (B1211019) groups interact with proteins or how butanol affects protein stability in formulations. acs.orgacs.org

Table 2: Typical Parameters in All-Atom Molecular Dynamics Simulations

| Parameter | Description/Example Value | Purpose | Reference |

|---|---|---|---|

| Software | Gromacs, Desmond | Engine to run the simulation algorithms. | nih.govmdpi.com |

| Force Field | CHARMM36m | A set of parameters to calculate the potential energy of the system's particles. | nih.govacs.org |

| Water Model | TIP3P | A model to simulate the behavior of water molecules in the system. | nih.gov |

| Boundary Conditions | Periodic Boundary Conditions | Simulates a larger system by making the simulation box replicate in all dimensions. | nih.gov |

| Long-Range Electrostatics | Particle-mesh Ewald (PME) | An efficient method to calculate long-range electrostatic forces. | nih.gov |

| Production Run Duration | 60 ns - 500 ns | The length of the simulation to collect data for analysis. | acs.orgmdpi.com |

Quantum Chemical Calculations Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules and elucidate reaction mechanisms. beilstein-journals.orgresearchgate.net These calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. beilstein-journals.org For guanidine-containing compounds, DFT has been used to:

Investigate the mechanism of catalytic reactions, showing that the high activity of some guanidine catalysts stems from their ability to act as both proton donors and acceptors. researchgate.net

Calculate activation energy barriers for reactions, helping to explain reaction rates and selectivity. beilstein-journals.org For example, in a nitro-Michael reaction catalyzed by a guanidine-thiourea compound, activation barriers were calculated to be between +7.3 kcal·mol−1 and +14.1 kcal·mol−1. beilstein-journals.org

Study the stability of different molecular conformations and the influence of intramolecular hydrogen bonds. researchgate.net

These theoretical studies provide a fundamental understanding of the chemical properties and reactivity of the guanidine functional group.

Theoretical Considerations in Metabolic Pathway Design and Engineering (e.g., related to guanidine and butanol metabolism)

Metabolic engineering aims to optimize the metabolic pathways of microorganisms to produce valuable chemicals, such as biofuels and platform chemicals. nih.gov The design and engineering of these pathways rely heavily on theoretical considerations and systems biology approaches.

Butanol Metabolism Engineering n-Butanol is a superior biofuel to ethanol, and significant research has focused on engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae for its production. uminho.ptnih.gov The native producers, Clostridium species, suffer from low butanol titers and yields in ABE (Acetone-Butanol-Ethanol) fermentation. uminho.ptsciepublish.com Theoretical design and metabolic engineering strategies to improve butanol production include:

Pathway Introduction: Expressing heterologous butanol production pathways, such as the clostridial pathway, in more robust industrial hosts like E. coli. uminho.pt

Manipulation of Central Metabolism: Overexpressing key genes in glycolysis (e.g., pfkA, pykA) to increase the flux of carbon towards butanol precursors. sciepublish.com

Elimination of Competing Pathways: Deleting genes for competing by-products (e.g., ethanol, acetate) to redirect metabolic flux towards butanol synthesis. uminho.pt

Cofactor Balancing: Engineering the regeneration of cofactors like NADH, which is crucial for the conversion steps in butanol synthesis. sciepublish.comresearchgate.net The production of one mole of n-butanol consumes four moles of NADH. sciepublish.com

Synergistic Pathways: Combining different metabolic routes to enhance production. For example, engineering S. cerevisiae with a synergistic pathway combining the endogenous threonine pathway and an introduced citramalate (B1227619) pathway resulted in an n-butanol production of 835 mg/L. nih.gov

Table 3: Selected Metabolic Engineering Strategies for n-Butanol Production

| Strategy | Description | Organism | Reference |

|---|---|---|---|

| Heterologous Pathway Expression | Introduction of the n-butanol synthetic pathway from Clostridium acetobutylicum. | Escherichia coli | uminho.pt |

| Cofactor Balancing | Addressing the redox imbalance, as butanol synthesis is a net consumer of NADH. | Clostridium acetobutylicum | sciepublish.com |

| Synergistic Pathway Engineering | Combining the endogenous threonine pathway with an introduced citramalate synthase (CimA) mediated pathway. | Saccharomyces cerevisiae | nih.gov |

| Disruption of Competing Pathways | Knocking out genes responsible for the production of acetate, lactate, or ethanol to redirect acetyl-CoA. | Escherichia coli | uminho.pt |

| Utilization of Alternative Substrates | Engineering strains to consume glycerol, an abundant and more reduced substrate, to enhance butanol titers. | Escherichia coli | uminho.pt |

Guanidine Compound Metabolism The metabolism of guanidine-containing compounds is also a key consideration. In vitro studies using rat liver microsomes on guanidine derivatives like Isopropoxy benzene (B151609) guanidine (IBG) have identified several metabolic pathways. nih.gov These include hydroxylation, which was found to be the major metabolic pathway, as well as O-dealkylation, cyclization, and hydrolysis. nih.gov Cyclization is noted as a common metabolic route for guanidino-compounds. nih.gov Understanding these metabolic fates is crucial for predicting the bioavailability and potential transformations of compounds like this compound in a biological system. Furthermore, some guanidine-based compounds have been shown to directly influence metabolic pathways, such as the AMPK pathway, which is a central regulator of cellular energy homeostasis. d-nb.info

Future Directions and Emerging Research Avenues for 4 Guanidino 1 Butanol

Deeper Elucidation of Undiscovered Biosynthetic and Metabolic Pathways for 4-Guanidino-1-butanol

The biosynthetic origins of this compound are not fully characterized, though its metabolic connection to L-arginine is well-established. oup.com Guanidino compounds are typically generated from protein and amino acid metabolism, acquiring their characteristic group from arginine via two main routes: transamidination or the urea (B33335) cycle. oup.comcreative-proteomics.com Future research will likely focus on identifying the specific enzymatic machinery responsible for its production in organisms where it is found.

A primary avenue of investigation will be the application of genome mining techniques. The rapid increase in available genomic data allows for the identification of uncharacterized biosynthetic gene clusters (BGCs). mdpi.comresearchgate.net By searching for BGCs containing enzymes homologous to known amidinotransferases, arginases, or oxidoreductases—often found in pathways for other guanidino-containing natural products—researchers may uncover the complete biosynthetic pathway for this compound. acs.orgnih.gov Recent successes in mining fungal genomes for arginine-containing cyclodipeptide synthases (RCDPSs) have revealed novel enzymatic cyclizations of the arginine side chain, suggesting that a rich diversity of undiscovered guanidino-modifying enzymes exists. acs.org

Furthermore, the biosynthesis of its precursor, 4-amino-1-butanol (B41920), has been successfully engineered in microorganisms. A pathway using putrescine (PUT) aminotransferase and aldehyde dehydrogenase has been established in Corynebacterium glutamicum to produce 4-amino-1-butanol from glucose. nih.govchemicalbook.com This suggests a potential microbial route starting from putrescine, which itself is derived from ornithine or arginine. nih.gov The degradation of putrescine by amine oxidases can yield 4-aminobutanal (B194337), a direct precursor that can be reduced to 4-amino-1-butanol. nih.gov Elucidating these upstream and downstream connections through metabolomics will be critical.

| Enzyme Class | Potential Role in this compound Metabolism | Related Pathways |

| L-arginine:glycine amidinotransferase (AGAT) | Catalyzes the transfer of a guanidino group from arginine to an amino acceptor. A similar enzyme could potentially use 4-amino-1-butanol as a substrate. | Creatine Biosynthesis creative-proteomics.com |

| Arginase | Hydrolyzes arginine to ornithine and urea. creative-proteomics.com Could be involved in regulating the precursor pool for guanidino compound synthesis. | Urea Cycle mdpi.com |

| Putrescine Aminotransferase | Converts putrescine to 4-aminobutanal, a precursor to 4-amino-1-butanol. nih.gov | Putrescine Degradation nih.gov |

| Aldehyde Dehydrogenase/Reductase | Interconverts 4-aminobutanal and 4-amino-1-butanol. | Amino Alcohol Metabolism wikipedia.org |

| Cytochrome P450 Oxygenases | Known to catalyze oxidative cyclization of guanidino groups in other natural products. acs.org Could be involved in derivatization or degradation. | Fungal Natural Product Biosynthesis acs.org |

Future work should focus on isolating and characterizing these putative enzymes to confirm their substrate specificity and catalytic mechanisms, thereby providing a complete picture of how this compound is synthesized and metabolized in nature.

Development of Advanced Synthetic Strategies for Complex this compound Conjugates

This compound serves as a valuable building block in synthetic chemistry, most notably as a precursor for the uterotonic alkaloid leonurine (B1674737) and the prostacyclin receptor agonist selexipag. The development of more sophisticated synthetic methods will be crucial for creating novel and complex conjugates with enhanced or new biological activities.

Current synthesis of the core molecule typically involves the guanylation of 4-amino-1-butanol. Future strategies will likely move beyond this to develop more efficient and versatile methods for creating conjugates. This includes:

Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the robustness of chemical synthesis could provide streamlined routes to complex molecules. For instance, enzymes could be used to selectively modify the hydroxyl or guanidino group of this compound under mild conditions, followed by chemical elaboration.

Orthogonal Protecting Group Strategies: The development of novel protecting groups for the highly basic guanidino function is essential. This would allow for selective reactions at the hydroxyl terminus or other parts of a larger molecule without interference from the guanidinium (B1211019) cation, enabling the construction of intricate molecular architectures.

Combinatorial Biosynthesis: The heterologous expression of biosynthetic gene clusters in tractable host organisms offers a powerful tool for generating novel analogues. nih.gov By expressing the putative biosynthetic enzymes for this compound alongside enzymes from other pathways (e.g., polyketide synthases or non-ribosomal peptide synthetases), it may be possible to create a library of novel conjugates directly through fermentation. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability for guanidinylation reactions, which can often be challenging in batch processes. This could facilitate more rapid synthesis and optimization of new derivatives.

These advanced strategies will enable the synthesis of diverse libraries of this compound conjugates, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic leads.

Exploration of Novel Biological Roles and Intermolecular Signaling Crosstalk

The known biological activities of this compound, including antioxidant and antibacterial properties, provide a foundation for exploring a wider range of physiological roles. Given its structural similarity to L-arginine, a key signaling molecule, future research is expected to uncover its involvement in intermolecular signaling and metabolic crosstalk.

A major area of investigation will be its interaction with pathways that utilize arginine. Arginine is a substrate for nitric oxide synthases (NOS), arginases, and arginine decarboxylases, leading to the production of critical signaling molecules like nitric oxide (NO), polyamines, and agmatine. creative-proteomics.comembopress.org It is plausible that this compound could act as a modulator of these pathways by:

Enzyme Inhibition/Activation: It may act as a competitive inhibitor or an allosteric modulator of enzymes involved in arginine metabolism.

Substrate Mimicry: It could potentially serve as an alternative substrate for enzymes like protein arginine methyltransferases (PRMTs), which catalyze the methylation of guanidino groups on proteins, thereby influencing epigenetic regulation. embopress.org

Receptor/Transporter Interaction: The positively charged guanidinium group is crucial for binding to many receptors and transporters. This compound may interact with receptors that recognize arginine or other guanidino compounds, potentially influencing cellular uptake or triggering downstream signaling cascades.

Furthermore, its metabolic relationship with γ-aminobutyric acid (GABA) warrants deeper investigation. Its precursor, 4-amino-1-butanol, can be converted to GABA, a primary inhibitory neurotransmitter in the central nervous system. wikipedia.org This raises the possibility that this compound could influence GABAergic signaling, with potential implications for neurological function. Studies have shown that other guanidino compounds can accumulate in conditions like hyperargininemia and may possess neurotoxic or neuromodulatory effects. mdpi.com

Integration of Multi-Omics Data for a Comprehensive Systems-Level Understanding

To move beyond a single-gene or single-pathway understanding, future research will necessitate the integration of multiple "omics" datasets. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building a comprehensive model of the biological impact of this compound.

Metabolomics: This will be the cornerstone for mapping the metabolic fate of this compound. By tracing its conversion into other molecules (like its aldehyde or acid forms) and observing its impact on the broader metabolome (e.g., arginine, proline, and polyamine levels), researchers can identify the pathways it directly influences. researchgate.net

Transcriptomics (RNA-Seq): By exposing cells or organisms to this compound and sequencing their messenger RNA, scientists can identify which genes are upregulated or downregulated. This can reveal the genetic and signaling pathways that respond to its presence, pointing towards its mechanism of action.

Proteomics: This approach can identify proteins that physically interact with this compound or whose expression levels change in its presence. This is crucial for identifying its direct molecular targets, such as enzymes, receptors, or transporters.

Genomics: As mentioned in section 7.1, comparative genomics and genome mining are key to discovering the biosynthetic gene clusters responsible for its production. mdpi.com

Integrating these datasets will allow for the construction of predictive network models. For example, a change detected in the metabolome could be linked to altered gene expression in the transcriptome and a corresponding change in enzyme levels in the proteome. This holistic view will be essential for understanding its role in complex biological systems and for identifying potential biotechnological or therapeutic applications.

Innovation in High-Throughput Screening Methodologies for Guanidine (B92328) Bioactivity

The discovery of novel biological activities for this compound and its synthetic derivatives will be accelerated by innovations in high-throughput screening (HTS). The unique physicochemical properties of the guanidino group—its high basicity and potential for strong ionic interactions—present challenges that can be overcome with tailored screening platforms.

Future HTS methodologies could include:

Phenotypic Screening: Testing libraries of this compound conjugates against a wide array of cell lines (e.g., cancer cells, neurons, immune cells) or microorganisms and using automated microscopy and image analysis to detect changes in cell morphology, proliferation, or other phenotypes. This agnostic approach can uncover unexpected biological activities.

Target-Based Biosensor Assays: Developing genetically encoded fluorescent or luminescent biosensors that respond to the binding of specific guanidino compounds. These could be engineered from naturally occurring guanidine-binding proteins or riboswitches and used in cell-based assays to screen for compounds that interact with a specific target.

Enzyme Inhibition Assays: Adapting established enzyme assays into a high-throughput format to screen for inhibitors of key enzymes in arginine metabolism (e.g., NOS, arginase, PRMTs) or other disease-relevant targets.

Affinity-Based Screening: Using techniques like affinity selection-mass spectrometry, where a target protein is incubated with a library of compounds, and only the bound ligands are identified by mass spectrometry. This can rapidly identify direct binding partners.

| HTS Approach | Principle | Potential Application for this compound Derivatives |

| Phenotypic Screening | Observe compound-induced changes in whole-cell or organism phenotypes using automated imaging. | Discovering novel anticancer, antimicrobial, or neuroprotective agents. |

| Reporter Gene Assays | A compound's interaction with a target modulates the expression of a reporter gene (e.g., luciferase, GFP). | Screening for agonists/antagonists of receptors that respond to guanidino compounds. |

| Enzyme Activity Assays | Measure the rate of an enzymatic reaction in the presence of test compounds. | Identifying specific inhibitors of enzymes in the arginine/NO pathway. |

| Thermal Shift Assays | Measure the change in a target protein's melting temperature upon ligand binding. | Validating direct binding of derivatives to purified target proteins. |

These innovative screening methods will enable the rapid evaluation of large numbers of this compound derivatives, significantly increasing the efficiency of discovering new lead compounds for drug development and other biotechnological applications.

Q & A

Basic: What is the pharmacological significance of 4-Guanidino-1-butanol in Leonurus artemisia?

This compound is a key intermediate in the synthesis of leonurine, a uterotonic alkaloid isolated from Leonurus artemisia. It contributes to the plant’s pharmacological effects, particularly uterine contraction, which underpins its traditional use in treating menstrual disorders . Researchers should validate its bioactivity through in vitro assays (e.g., isolated uterine tissue models) and cross-reference results with historical pharmacological data to confirm dose-dependent responses.

Basic: What synthetic methods are available for preparing this compound?

A high-yield synthesis involves condensing syringic acid with this compound hydrochloride under DDC (dicyclohexylcarbodiimide) catalysis in a 1:1 HMPT-ether solvent. This method, optimized for scalability, achieves >90% purity, confirmed via HPLC and NMR . For reproducibility, ensure strict anhydrous conditions and monitor reaction progress using TLC.

Advanced: How can researchers optimize synthetic yields of this compound derivatives?

Yield optimization requires iterative testing of solvent systems (e.g., replacing HMPT with DMF for cost efficiency) and catalyst ratios. Statistical tools like factorial design can identify critical variables (e.g., temperature, stoichiometry). Pilot trials should compare impurity profiles using LC-MS to minimize side reactions .

Advanced: How should contradictory pharmacological data for this compound be analyzed?

Discrepancies often arise from variability in compound purity, assay models (e.g., cell lines vs. tissue explants), or dosing protocols. Researchers should:

- Replicate experiments using standardized materials (e.g., HPLC-purified compound).

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent carriers affecting bioavailability).

- Apply statistical tests (ANOVA, t-tests) to assess significance of observed differences .

Basic: What analytical techniques are recommended for characterizing this compound?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Structural confirmation : H/C NMR (DMSO-d6 solvent) and FT-IR to verify guanidino and hydroxyl groups.

- Quantification : Mass spectrometry (ESI-MS) for low-concentration samples .

Advanced: How to design isolation protocols for this compound from plant extracts?

Use a multi-step approach:

Extraction : Ethanol-water (70:30) under reflux to preserve thermolabile compounds.

Partitioning : Liquid-liquid extraction with ethyl acetate to remove non-polar impurities.

Chromatography : Cation-exchange resin to isolate guanidino-containing fractions, followed by preparative HPLC . Validate each step with TLC and bioactivity assays.

Basic: What safety protocols are critical when handling this compound?

- Storage : 2–8°C in airtight, light-resistant containers to prevent degradation.

- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .

Advanced: How to ensure reproducibility in pharmacological studies of this compound?

- Standardization : Use reference standards (e.g., NIST-validated samples) for calibration.

- Documentation : Publish full experimental details (e.g., solvent batches, equipment calibration logs) in supplementary materials.

- Blinding : Implement double-blind protocols in animal studies to reduce bias .

Basic: What are the known chemical interactions of this compound?

It reacts with carboxylic acids (e.g., syringic acid) to form ester derivatives like leonurine. Avoid exposure to strong oxidizers (e.g., KMnO4) or acidic conditions, which may degrade the guanidino group .

Advanced: How to validate the purity of synthesized this compound?

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard for absolute quantification.

- Elemental Analysis : Verify %C, %H, %N against theoretical values.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life under stress conditions .

Methodological Notes

- Data Presentation : Raw data (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with clear metadata .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and cite ethics committee approvals .

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor databases to avoid biased or unverified data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.